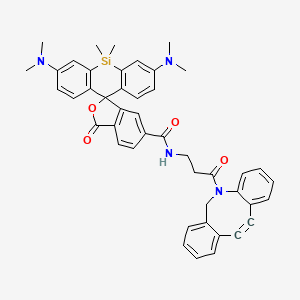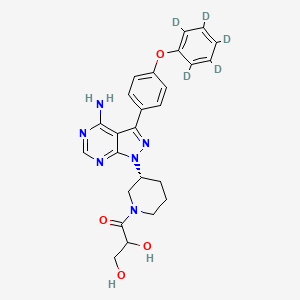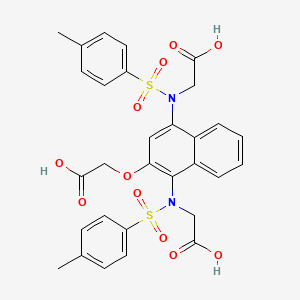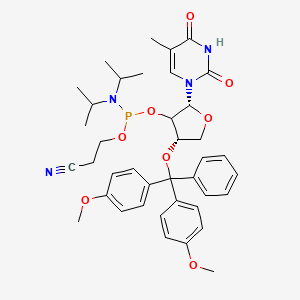
Antitumor agent-115
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antitumor agent-115, also known as SS-12, is a potent antitumor compound that has shown significant efficacy in preclinical studies. This compound is particularly effective against various cancer cell lines, including mouse breast cancer cell line 4T1. It works by blocking the cell cycle, reducing mitochondrial membrane potential, and inducing apoptosis, making it a promising candidate for cancer research and treatment .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-115 involves multiple steps, including the preparation of intermediates and the final compound. The synthetic route typically involves the use of organic solvents and reagents under controlled conditions. For example, one method involves the reaction of specific starting materials with reagents like methyl phenyl sulfone under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The final product would undergo rigorous quality control to meet pharmaceutical standards .
化学反应分析
Types of Reactions
Antitumor agent-115 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds. Substitution reactions can result in various substituted derivatives with different functional groups .
科学研究应用
Antitumor agent-115 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes like apoptosis and cell cycle regulation.
Medicine: Explored as a potential therapeutic agent for various cancers, including breast cancer and acute myeloid leukemia.
Industry: Potentially used in the development of new pharmaceuticals and as a lead compound for drug discovery
作用机制
Antitumor agent-115 exerts its effects by targeting the mouse double minute 2 homolog (MDM2) protein, which promotes the degradation of the tumor suppressor protein P53. By inhibiting MDM2, this compound restores P53 function, leading to the activation of the P53/P21 pathway. This results in cell cycle arrest, apoptosis, and reduced tumor growth. The compound also enhances antitumor immunity by modulating the tumor microenvironment .
相似化合物的比较
Similar Compounds
Venetoclax: A Bcl-2 inhibitor used in the treatment of chronic lymphocytic leukemia.
Pomalidomide: An immunomodulatory drug used in the treatment of multiple myeloma.
Sorafenib: A kinase inhibitor used in the treatment of liver, kidney, and thyroid cancers.
Uniqueness
Antitumor agent-115 is unique in its dual action of directly inhibiting tumor cell proliferation and modulating the immune response. Unlike other compounds that primarily target cancer cells, this compound also enhances the body’s immune response to tumors, making it a promising candidate for combination therapies with immune checkpoint inhibitors .
属性
分子式 |
C19H38ClNO2 |
|---|---|
分子量 |
348.0 g/mol |
IUPAC 名称 |
dodecyl 1,1-dimethylpyrrolidin-1-ium-2-carboxylate;chloride |
InChI |
InChI=1S/C19H38NO2.ClH/c1-4-5-6-7-8-9-10-11-12-13-17-22-19(21)18-15-14-16-20(18,2)3;/h18H,4-17H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
KOBYJIXCCWANMH-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCCCOC(=O)C1CCC[N+]1(C)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-amino-N-[7-methoxy-8-[(3-nitrophenyl)methoxy]-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyridine-3-carboxamide](/img/structure/B12386504.png)





![(2S,4S)-1-[(2S)-2-[[2-[4-[4-[3-[2,6-difluoro-3-(propylsulfonylamino)benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]phenyl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12386536.png)







